molecular formula C15H12Cl2O B8418883 3-(3,4-Dichlorophenyl)propiophenone

3-(3,4-Dichlorophenyl)propiophenone

Cat. No.: B8418883
M. Wt: 279.2 g/mol
InChI Key: CMBSTZZWCGNIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)propiophenone (CAS: 6582-42-9), also known as 3',4'-dichloropropiophenone, is an aromatic ketone with the molecular formula $ C9H7Cl_2O $. It features a propiophenone backbone substituted with 3,4-dichlorophenyl groups. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine atoms, which enhance its reactivity and biological activity . It is commonly used as an intermediate in synthesizing urea derivatives, cinnamamides, and other bioactive molecules .

Properties

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H12Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2

InChI Key

CMBSTZZWCGNIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Propiophenone Class

3',4'-Dichloropropiophenone vs. 3-(2,4,5-Trichlorophenoxy)pyrrolidine Hydrochloride

  • Structural Differences: The latter contains a pyrrolidine ring and trichlorophenoxy substituents, while 3',4'-dichloropropiophenone lacks heterocyclic components.
  • Applications: 3',4'-Dichloropropiophenone is primarily a synthetic intermediate, whereas trichlorophenoxy derivatives are used in herbicide formulations .
  • Bioactivity: Limited data exist for direct bioactivity comparisons, but the trichlorophenoxy group in pyrrolidine derivatives is associated with herbicidal rather than antimicrobial properties.

3',4'-Dichloropropiophenone vs. 3-(3,4-Dimethylphenyl)propiophenone

  • Safety: Methyl-substituted analogs may exhibit lower cytotoxicity, though specific data for these propiophenones are unavailable .

Urea Derivatives

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (V)

  • Synthesis: Prepared via an efficient, eco-friendly process with high yield (85–90%) compared to traditional methods for 3',4'-dichloropropiophenone derivatives .
  • Bioactivity: Exhibits herbicidal properties, whereas 3',4'-dichloropropiophenone itself lacks direct agricultural applications.

1,3-Diarylurea Compounds (BTdCPU, NCPdCPU)

  • Structure-Activity Relationship: The 3,4-dichlorophenyl group in these urea derivatives enhances binding to biological targets, improving growth inhibition in cancer cell lines compared to non-halogenated analogs .

Cinnamanilide Derivatives

3,4-Dichlorocinnamanilides demonstrate superior antimicrobial activity compared to 4-chlorocinnamanilides. For example:

Compound MIC (µM) against S. aureus MIC (µM) against MRSA Cytotoxicity (Porcine Macrophages)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide 0.12 0.25 Low
4-Chlorocinnamanilide analogs 0.5–1.0 1.0–2.0 Moderate
  • Key Findings :
    • The 3,4-dichlorophenyl group broadens antimicrobial spectra, including activity against Mycobacterium tuberculosis and vancomycin-resistant Enterococcus .
    • Cytotoxicity remains low, making these derivatives promising for drug development.

Amine Derivatives (BD Series)

BD 1008 and BD 1047

  • Structural Features: Both contain a 3,4-dichlorophenethylamine backbone but differ in tertiary amine substituents (pyrrolidinyl vs. dimethylamino groups).
  • BD 1047 shows higher selectivity for σ-2 receptors, linked to anticancer activity .
  • Comparison: Unlike 3',4'-dichloropropiophenone, these amines directly interact with central nervous system targets due to their basic nitrogen centers.

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